![molecular formula C16H12N4 B14220941 4-[(E)-Phenyldiazenyl]-2,2'-bipyridine CAS No. 825621-05-4](/img/structure/B14220941.png)
4-[(E)-Phenyldiazenyl]-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-Phenyldiazenyl]-2,2’-bipyridine is an organic compound characterized by the presence of a bipyridine core substituted with a phenyldiazenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-Phenyldiazenyl]-2,2’-bipyridine typically involves the diazotization of aniline derivatives followed by azo coupling with 2,2’-bipyridine. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods: While specific industrial production methods for 4-[(E)-Phenyldiazenyl]-2,2’-bipyridine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to enhance yield and purity, as well as implementing continuous flow techniques to improve efficiency and scalability.
化学反応の分析
Types of Reactions: 4-[(E)-Phenyldiazenyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the azo group into corresponding amines.
Substitution: The bipyridine core allows for substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines.
科学的研究の応用
4-[(E)-Phenyldiazenyl]-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound’s derivatives are explored for their potential as biological probes and in drug design.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, including organic semiconductors and photovoltaic devices.
作用機序
The mechanism by which 4-[(E)-Phenyldiazenyl]-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing various molecular pathways. The bipyridine core acts as a chelating agent, stabilizing the metal complex and facilitating electron transfer processes.
類似化合物との比較
4-[(E)-(4’-R-phenyl)diazenyl]phthalonitriles: These compounds share a similar azo group but differ in the core structure.
2,2’-Bipyridine: The parent compound without the azo substitution.
Phenylazopyridines: Compounds with similar azo linkages but different pyridine derivatives.
Uniqueness: 4-[(E)-Phenyldiazenyl]-2,2’-bipyridine is unique due to its specific combination of the bipyridine core and the phenyldiazenyl group. This combination imparts distinct electronic and coordination properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
825621-05-4 |
|---|---|
分子式 |
C16H12N4 |
分子量 |
260.29 g/mol |
IUPAC名 |
phenyl-(2-pyridin-2-ylpyridin-4-yl)diazene |
InChI |
InChI=1S/C16H12N4/c1-2-6-13(7-3-1)19-20-14-9-11-18-16(12-14)15-8-4-5-10-17-15/h1-12H |
InChIキー |
NWXODWYMRIDIHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC(=NC=C2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
![5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine](/img/structure/B14220874.png)

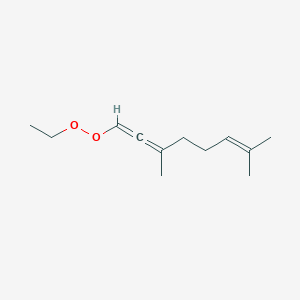
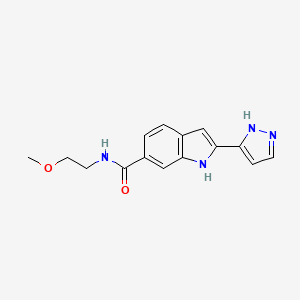
![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)
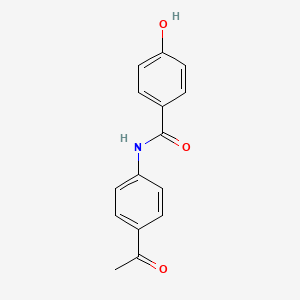

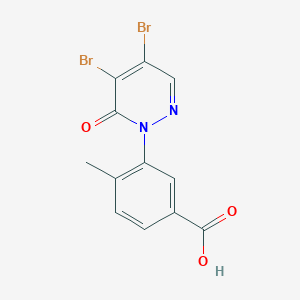
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
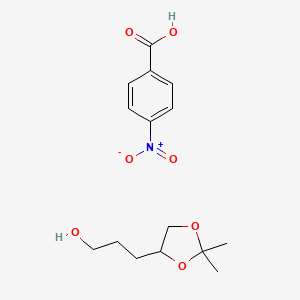
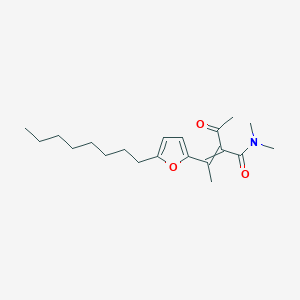
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)
